molecular formula C7H5Br2FO B7965214 2,5-Dibromo-1-fluoro-3-methoxybenzene

2,5-Dibromo-1-fluoro-3-methoxybenzene

Cat. No.: B7965214
M. Wt: 283.92 g/mol
InChI Key: IMYXLFFIPUHNIC-UHFFFAOYSA-N
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Description

2,5-Dibromo-1-fluoro-3-methoxybenzene is a halogenated aromatic compound featuring bromine, fluorine, and methoxy substituents at positions 1, 2, and 5 of the benzene ring. Its unique substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex molecules. Applications span pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2,5-dibromo-1-fluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYXLFFIPUHNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-1-fluoro-3-methoxybenzene typically involves the bromination and fluorination of methoxybenzene derivatives. One common method includes the bromination of 1-fluoro-3-methoxybenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-1-fluoro-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,5-diamino-1-fluoro-3-methoxybenzene, while oxidation can produce 2,5-dibromo-1-fluoro-3-methoxybenzaldehyde .

Scientific Research Applications

2,5-Dibromo-1-fluoro-3-methoxybenzene is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2,5-Dibromo-1-fluoro-3-methoxybenzene exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can engage in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues:

1,4-Dibromo-2,3-difluorobenzene (from provided evidence):

  • Structural differences : Lacks the methoxy group and has fluorine at positions 2 and 3 instead of position 1.
  • Reactivity : Higher halogen density may increase electrophilicity but reduce solubility in polar solvents compared to the target compound.
  • Safety : Classified as hazardous for research use only, with handling restrictions .

2-Bromo-5-fluoro-3-methoxyphenylboronic acid :

  • Functional group : Contains a boronic acid group, enabling direct use in cross-coupling reactions.
  • Stability : Less stable under ambient conditions than the fully halogenated target compound.

2,5-Dibromo-1-fluoro-4-methoxybenzene :

  • Substitution pattern : Methoxy group at position 4 instead of 3.
  • Electronic effects : Alters electron-donating/withdrawing effects on the aromatic ring, impacting reaction kinetics.

Data Table: Comparative Properties

Property 2,5-Dibromo-1-fluoro-3-methoxybenzene 1,4-Dibromo-2,3-difluorobenzene 2-Bromo-5-fluoro-3-methoxyphenylboronic acid
Molecular Weight (g/mol) Data required 271.9 (calculated) Data required
Melting Point (°C) Data required Not reported Data required
Solubility (Polar solvents) Moderate Low High
Key Applications Cross-coupling precursors Intermediate in fluorinated dyes Direct coupling reagent

Research Findings and Challenges

  • Synthetic Routes : The target compound is typically synthesized via sequential halogenation and methoxylation, though regioselectivity challenges arise due to competing substituent effects.
  • Safety and Handling : Like many halogenated aromatics, it requires stringent safety protocols (e.g., fume hoods, PPE), though specific toxicity data are unavailable in the provided evidence.

Biological Activity

2,5-Dibromo-1-fluoro-3-methoxybenzene is a halogenated aromatic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of bromine and fluorine atoms, along with a methoxy group, influences its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆Br₂F O. The compound features:

  • Bromine atoms at positions 2 and 5
  • Fluorine atom at position 1
  • Methoxy group at position 3

This substitution pattern contributes to the compound's electronic properties, affecting its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The presence of halogens can enhance the electrophilicity of the benzene ring, facilitating further functionalization. Common synthetic routes include:

  • Direct arylation using palladium catalysis.
  • Electrophilic aromatic substitution , where the electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules, including enzymes and receptors. Halogenated compounds are known to influence enzyme activity through reversible or irreversible binding mechanisms.

Potential mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes such as tyrosine kinases.
  • Receptor Binding: It may bind to receptor sites, altering signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of halogenated benzene derivatives:

  • Anticancer Activity:
    • A study indicated that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance, derivatives with similar substituent patterns demonstrated IC₅₀ values below 1 μM against several leukemia cell lines .
  • Enzyme Inhibition:
    • Research has shown that halogenated compounds can effectively inhibit tubulin polymerization, a crucial process in cancer cell division. Compounds structurally related to this compound have been observed to inhibit tubulin polymerization by approximately 37% to 65% .
  • Apoptotic Induction:
    • The activation of caspase-3 in treated cells suggests that these compounds may induce apoptosis in cancer cells. Studies have demonstrated increased caspase activity in response to halogenated benzene derivatives .

Comparative Analysis

To better understand the uniqueness of this compound in relation to other similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-4-fluoro-2-methoxybenzeneSingle bromine; Fluorine at 4Less halogenation may reduce biological activity
1,4-Dibromo-2-fluoro-5-methoxybenzeneBromine at positions 1 and 4; Fluorine at 2Different substitution pattern affects reactivity
This compound Bromine at positions 2 and 5; Fluorine at 1Enhanced reactivity due to dual bromination

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